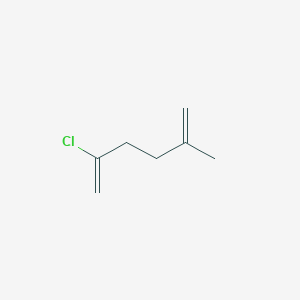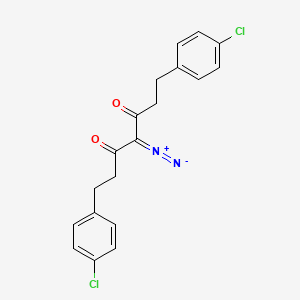
1,7-Bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is a derivative of curcumin, a natural food dye used in traditional cooking in Asia. Curcuminoids, including this compound, are known for their antitumor, antioxidant, antimutagenic, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate involves several steps. The compound is typically synthesized through a series of reactions starting from readily available precursors. The synthetic route often includes the formation of intermediate compounds, which are then further reacted to produce the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste. Industrial production methods may also incorporate green chemistry principles to reduce the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1,7-Bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions employed .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .
Wissenschaftliche Forschungsanwendungen
1,7-Bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methodologies. In biology and medicine, the compound’s antitumor, antioxidant, and anti-inflammatory properties make it a valuable tool for investigating disease mechanisms and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,7-bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, such as enzyme activity and gene expression. The molecular targets and pathways involved in its action are still under investigation, but preliminary studies suggest that the compound may exert its effects through the modulation of oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
1,7-Bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other curcuminoid analogues, such as 1,7-bis(4-methoxyphenyl)-4-diazonio-5-oxohept-3-en-3-olate and 1,7-bis(4-hydroxyphenyl)-4-diazonio-5-oxohept-3-en-3-olate. These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique properties of this compound make it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
123953-62-8 |
|---|---|
Molekularformel |
C19H16Cl2N2O2 |
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
1,7-bis(4-chlorophenyl)-4-diazoheptane-3,5-dione |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-15-7-1-13(2-8-15)5-11-17(24)19(23-22)18(25)12-6-14-3-9-16(21)10-4-14/h1-4,7-10H,5-6,11-12H2 |
InChI-Schlüssel |
GXJYVHCZGWWYAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=O)C(=[N+]=[N-])C(=O)CCC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



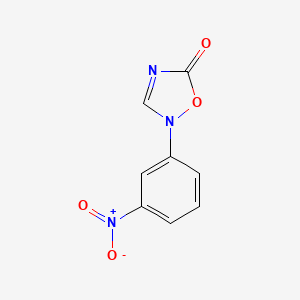

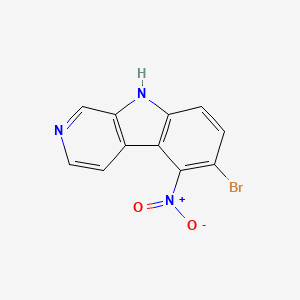
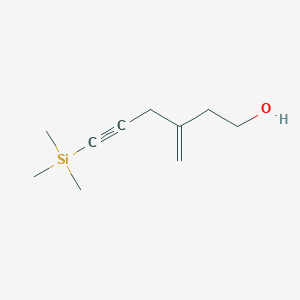
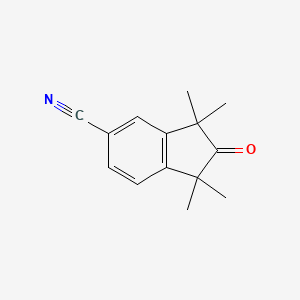
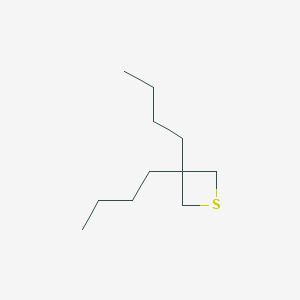
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
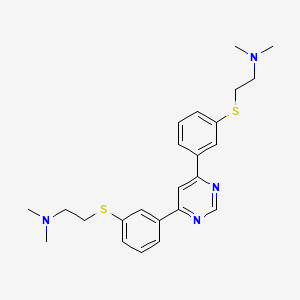
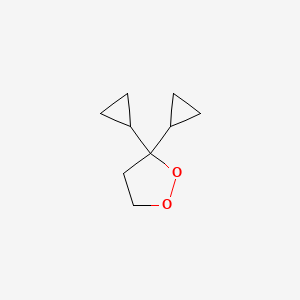
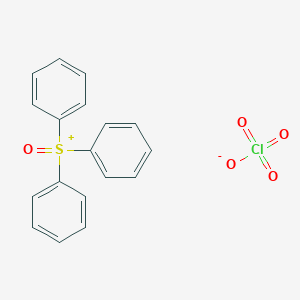

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
